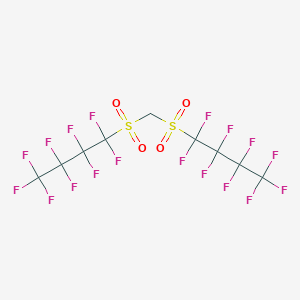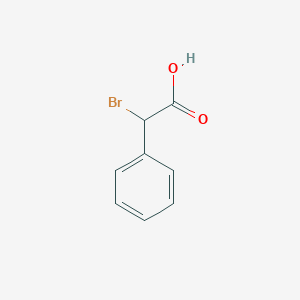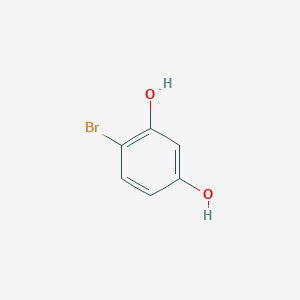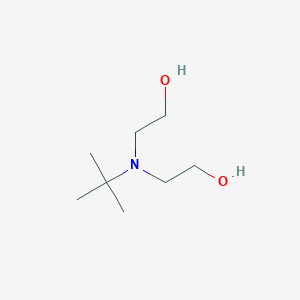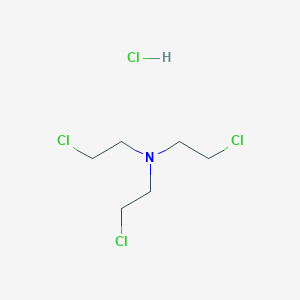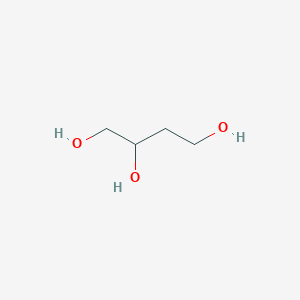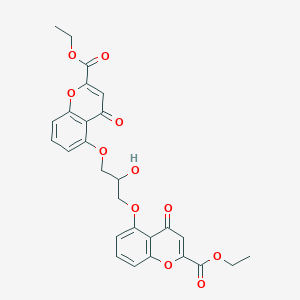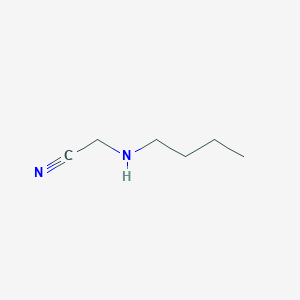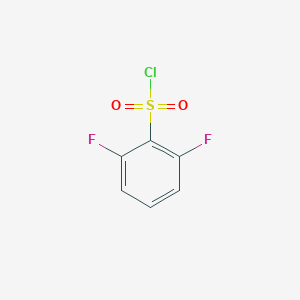
2,6-Difluorobenzenesulfonyl chloride
Overview
Description
2,6-Difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClF2O2S. It is a derivative of benzenesulfonyl chloride, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
2,6-Difluorobenzenesulfonyl chloride is primarily used as a reagent in organic synthesis . It is known to react with hydroxyl and amino groups, making it a useful tool for the protection of these functional groups during synthesis .
Mode of Action
The compound interacts with its targets (hydroxyl and amino groups) through a process known as sulfonylation . In this reaction, the sulfonyl group of the this compound molecule is transferred to the target molecule, resulting in the formation of a sulfonamide or sulfonate ester .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific targets within the organic synthesis process. It is known that the compound can participate in the preparation of aromatic ketones, acylation reactions, and dehydration of alcohols .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In general, the compound’s sulfonylation of target molecules can significantly alter their chemical properties and reactivity, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. The compound is known to be sensitive to moisture , and its reactivity can be affected by the presence of water or other nucleophiles. Therefore, it is typically stored under inert gas at low temperatures and used in anhydrous conditions . Additionally, the compound’s reactivity can be influenced by temperature, solvent, and the presence of catalysts or other reagents.
Biochemical Analysis
Biochemical Properties
2,6-Difluorobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and other sulfur-containing compounds. It interacts with enzymes such as carbonic anhydrase, forming complexes that can be studied using X-ray crystallography . The nature of these interactions involves the formation of covalent bonds between the sulfonyl chloride group and nucleophilic sites on the enzyme, leading to enzyme inhibition or modification.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism and potentially inducing cytotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and cellular function. The compound’s reactivity with nucleophiles makes it a potent inhibitor of enzymes that contain active site serine or cysteine residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect enzyme activity. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects are observed, where a certain dosage level leads to a significant increase in toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways that include the synthesis of sulfonamides and other sulfur-containing compounds. It interacts with enzymes such as carbonic anhydrase, affecting metabolic flux and metabolite levels. The compound’s reactivity with nucleophiles allows it to participate in various biochemical reactions, leading to the formation of new metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and reactivity .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function are influenced by its localization within the cell, affecting processes such as enzyme inhibition and protein modification .
Preparation Methods
2,6-Difluorobenzenesulfonyl chloride can be synthesized through several methods:
Reaction of Difluorophenyllithium with Sulfuryl Chloride: This method involves the reaction of difluorophenyllithium with sulfuryl chloride to produce this compound.
Reaction of this compound with Copper Chloride: Another method involves the reaction of this compound with copper chloride in the presence of acetic acid and hydrochloric acid.
Chemical Reactions Analysis
2,6-Difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with hydroxyl groups to form sulfonate esters.
Hydrolysis: It is sensitive to moisture and hydrolyzes to form sulfonic acids.
Acylation Reactions: It can be used as a sulfonylating agent for acylation reactions on aromatic compounds.
Common reagents used in these reactions include sulfuryl chloride, copper chloride, and acetic acid. The major products formed from these reactions are sulfonate esters and sulfonic acids.
Scientific Research Applications
2,6-Difluorobenzenesulfonyl chloride has several applications in scientific research:
Comparison with Similar Compounds
2,6-Difluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
2,5-Difluorobenzenesulfonyl Chloride: Similar in structure but with fluorine atoms at the 2 and 5 positions.
4-Fluorobenzenesulfonyl Chloride: Contains a single fluorine atom at the 4 position.
2,6-Dichlorobenzenesulfonyl Chloride: Contains chlorine atoms instead of fluorine at the 2 and 6 positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
2,6-difluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S/c7-12(10,11)6-4(8)2-1-3-5(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWAUQMMMIMLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370189 | |
| Record name | 2,6-Difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60230-36-6 | |
| Record name | 2,6-Difluorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60230-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluorobenzenesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

